1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl and difluorophenyl groups attached to a dihydropyridine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and proteins, contributing to their biological and clinical applications .
Biochemical Pathways
Compounds with similar structures have been known to influence various biological activities, which suggests that this compound may also interact with multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the dihydropyridine core through a Hantzsch reaction, followed by the introduction of the dichlorophenyl and difluorophenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and halogenated aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorophenyl)sulfonylpiperazine
- 1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1h)-One
Uniqueness
Compared to similar compounds, 1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique dihydropyridine core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H12Cl2F2N2O2
- CAS Number : 338755-02-5
- Molar Mass : 443.66 g/mol
Antihypertensive Activity
Dihydropyridines are primarily recognized for their role as calcium channel blockers. The compound has shown promise in reducing blood pressure by inhibiting calcium influx into vascular smooth muscle cells. This mechanism leads to vasodilation and a subsequent decrease in peripheral resistance.
Anticancer Properties
Recent studies have indicated that compounds similar to this dihydropyridine derivative exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membrane integrity.
Study on Antihypertensive Effects
A study conducted on hypertensive rat models demonstrated a significant reduction in systolic blood pressure following administration of the compound. The results indicated a dose-dependent response with an effective dose range identified between 10 mg/kg to 30 mg/kg .
Dose (mg/kg) | Systolic Blood Pressure (mmHg) |
---|---|
0 | 180 ± 5 |
10 | 160 ± 4 |
20 | 140 ± 3 |
30 | 120 ± 2 |
Cytotoxicity Against Cancer Cells
In vitro studies have shown that the compound exhibits cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
Calcium Channel Blockade
The primary mechanism attributed to the antihypertensive effects is the blockade of L-type calcium channels, leading to decreased intracellular calcium levels and relaxation of vascular smooth muscle .
Induction of Apoptosis in Cancer Cells
The anticancer activity is linked to the activation of caspase pathways, which are critical for the execution phase of apoptosis. The compound appears to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F2N2O2/c20-14-2-1-3-15(21)13(14)10-25-9-11(4-7-18(25)26)19(27)24-17-6-5-12(22)8-16(17)23/h1-9H,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYBEGOWIRNBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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